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Compound of Interest

Compound Name:
2-Chloro-3-

(trifluoromethoxy)pyridine

Cat. No.: B566986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-
(trifluoromethoxy)pyridine, a key building block in modern medicinal chemistry. This

document details its chemical properties, synthesis, reactivity, and applications, with a focus on

its role in the development of novel therapeutics.

Core Compound Properties
2-Chloro-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative featuring a

trifluoromethoxy group at the 3-position. The unique electronic properties conferred by the

trifluoromethoxy group make it a valuable synthon for introducing this moiety into more complex

molecules.
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Property Value Cite

Molecular Weight 197.54 g/mol [1][2]

CAS Number 1206980-39-3 [1][2]

Molecular Formula C₆H₃ClF₃NO [1][2]

Physical Form Colorless oil or solid/liquid [1][2]

Boiling Point
57-59 °C at 19 mbar165.9 °C

(predicted)
[2][3]

Storage Temperature
2-8°C under an inert

atmosphere
[1][4]

Spectroscopic Data
Spectrum Type Data Cite

¹H NMR

(CDCl₃, 300 MHz): δ = 8.37

(dd, J = 4.7, 1.5 Hz, 1H), 7.68

(dt, J = 8.1, 1.5 Hz, 1H), 7.41

(dd, J = 8.1, 4.7 Hz, 1H)

[2]

¹³C NMR

(CDCl₃, 75 MHz): δ = 147.4,

144.9, 142.2, 130.8, 123.2,

120.2 (q, J = 260 Hz)

[2]

Mass Spec.
(EI): m/z = 197 [M⁺], 162 [M⁺-

Cl]
[2]

Synthesis and Experimental Protocols
The synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine is typically achieved through a

halogen exchange reaction from its trichloromethoxy precursor.

Experimental Protocol: Synthesis of 2-Chloro-3-
(trifluoromethoxy)pyridine[2]
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This protocol describes the synthesis from 2-chloro-3-(trichloromethoxy)pyridine using a molten

mixture of antimony reagents.

Materials:

2-chloro-3-(trichloromethoxy)pyridine

Antimony(III) fluoride (SbF₃)

Antimony(V) chloride (SbCl₅)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

20% aqueous potassium fluoride solution (KF)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

A molten mixture of SbF₃ (2.0 equivalents) and SbCl₅ (0.15 equivalents) is prepared and

heated to 120°C.

2-chloro-3-(trichloromethoxy)pyridine (1.0 equivalent) is added dropwise to the molten

antimony mixture.

The reaction mixture is stirred at 150°C for 7 hours. The reaction progress is monitored by

gas chromatography to ensure complete conversion.

After completion, the mixture is cooled to 0°C and dissolved in dichloromethane.

The solution is carefully quenched with a saturated aqueous solution of sodium bicarbonate

and a 20% aqueous solution of potassium fluoride.

The aqueous layer is extracted twice with dichloromethane.
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The combined organic layers are dried over anhydrous sodium sulfate and the solvent is

removed by distillation.

The crude product is purified by vacuum distillation to yield pure 2-Chloro-3-
(trifluoromethoxy)pyridine as a colorless oil.

2-Chloro-3-(trichloromethoxy)pyridine
SbF₃, SbCl₅

150°C
Halogen Exchange

Quench & Extraction 2-Chloro-3-(trifluoromethoxy)pyridineVacuum Distillation
Yield: ~60%

Click to download full resolution via product page

Synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine.

Reactivity and Applications in Drug Development
2-Chloro-3-(trifluoromethoxy)pyridine serves as a crucial intermediate in the synthesis of

complex pharmaceutical agents. The chlorine atom at the 2-position is susceptible to

displacement through various cross-coupling reactions, allowing for the introduction of diverse

functionalities.

A notable application of this compound is in the synthesis of Proprotein Convertase

Subtilisin/Kexin type 9 (PCSK9) inhibitors.[5] PCSK9 is a protein that plays a critical role in

regulating cholesterol levels, and its inhibition is a key therapeutic strategy for managing

hypercholesterolemia. In a patented synthetic route, 2-Chloro-3-(trifluoromethoxy)pyridine is

used as a reactant in a coupling reaction to construct the core of a PCSK9 inhibitor.[5]

Representative Experimental Protocol: Suzuki-Miyaura
Coupling (General)
While a specific protocol for 2-Chloro-3-(trifluoromethoxy)pyridine is not readily available in

the cited literature, the following is a general procedure for the Suzuki-Miyaura coupling of

chloropyridines, which can be adapted for this substrate.

Materials:
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2-Chloro-3-(trifluoromethoxy)pyridine (1.0 eq)

Arylboronic acid (1.2-1.5 eq)

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Degassed water (if required by the solvent system)

Procedure:

To an oven-dried reaction vessel, add the 2-Chloro-3-(trifluoromethoxy)pyridine,

arylboronic acid, palladium catalyst, ligand, and base.

Seal the vessel and establish an inert atmosphere by evacuating and backfilling with

nitrogen or argon.

Add the anhydrous solvent(s) via syringe.

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-

120°C) for the required time (typically 2-24 hours).

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature and dilute with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b566986?utm_src=pdf-body
https://www.benchchem.com/product/b566986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Buchwald-
Hartwig Amination (General)
This is a general protocol for the amination of aryl chlorides, which can be adapted for 2-
Chloro-3-(trifluoromethoxy)pyridine.

Materials:

2-Chloro-3-(trifluoromethoxy)pyridine (1.0 eq)

Amine (1.0-1.2 eq)

Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

Phosphine ligand (e.g., BINAP, Josiphos) (1.5-7.5 mol%)

Base (e.g., NaOt-Bu, K₂CO₃) (1.2-2.0 eq)

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a

dry reaction vessel.

Add the solvent, followed by the amine and then the 2-Chloro-3-
(trifluoromethoxy)pyridine.
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Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-

110°C) until the starting material is consumed (monitored by GC or LC-MS).

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a

pad of celite.

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

Purify the residue by column chromatography to yield the aminated product.

2-Chloro-3-(trifluoromethoxy)pyridine
+ Amine

Pd Catalyst
Ligand, Base

Buchwald-Hartwig Amination
2-Amino-3-(trifluoromethoxy)pyridine Derivative

Click to download full resolution via product page

Buchwald-Hartwig amination reaction.

Signaling Pathways and Biological Relevance
While direct biological activity of 2-Chloro-3-(trifluoromethoxy)pyridine is not extensively

documented, its utility as a precursor for biologically active molecules is clear. The

incorporation of the trifluoromethoxy group is a common strategy in medicinal chemistry to

enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The end products derived from this precursor, such as the aforementioned PCSK9 inhibitors,

are designed to interact with specific biological pathways. PCSK9 inhibitors function by

preventing the degradation of low-density lipoprotein (LDL) receptors in the liver, leading to

increased clearance of LDL cholesterol from the bloodstream. This mechanism is a critical

intervention point in the cholesterol metabolism pathway.
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Role of PCSK9 inhibitors in the LDL cholesterol pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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